3'-Chloro-6'-methyl-2,2,2-trifluoroacetophenone
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Overview
Description
3’-Chloro-6’-methyl-2,2,2-trifluoroacetophenone is an organic compound with the molecular formula C9H6ClF3O It is a derivative of acetophenone, where the phenyl ring is substituted with a chlorine atom at the 3’ position, a methyl group at the 6’ position, and a trifluoromethyl group at the 2,2,2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Chloro-6’-methyl-2,2,2-trifluoroacetophenone typically involves the following steps:
Nitration: The starting material, 3’-chloro-2,2,2-trifluoroacetophenone, undergoes nitration using a nitrating reagent under acidic conditions to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent.
Chlorination: The amino group is replaced with a chlorine atom through a chlorination reaction.
Deamination: Finally, the amino group is removed to yield the desired product
Industrial Production Methods
Industrial production methods for 3’-Chloro-6’-methyl-2,2,2-trifluoroacetophenone often involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reagents to achieve efficient synthesis. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
3’-Chloro-6’-methyl-2,2,2-trifluoroacetophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
3’-Chloro-6’-methyl-2,2,2-trifluoroacetophenone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals, materials science, and other industrial applications
Mechanism of Action
The mechanism of action of 3’-Chloro-6’-methyl-2,2,2-trifluoroacetophenone involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins and modulate their activity. The specific pathways involved depend on the biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroacetophenone: A related compound with similar trifluoromethyl substitution but lacking the chlorine and methyl groups.
4’-Chloro-2,2,2-trifluoroacetophenone: Another derivative with a chlorine atom at the 4’ position instead of the 3’ position.
1,1,1-Trifluoro-2-butanone: A structurally similar compound with a trifluoromethyl group but different carbonyl positioning
Uniqueness
3’-Chloro-6’-methyl-2,2,2-trifluoroacetophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both chlorine and methyl groups, along with the trifluoromethyl group, makes it a versatile compound with diverse applications in various fields .
Properties
IUPAC Name |
1-(5-chloro-2-methylphenyl)-2,2,2-trifluoroethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O/c1-5-2-3-6(10)4-7(5)8(14)9(11,12)13/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSVRPTKTZCIUAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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